molecular formula C18H27FN2O2 B2626474 tert-Butyl 4-(aminomethyl)-4-(2-fluorobenzyl)piperidine-1-carboxylate CAS No. 1707580-69-5

tert-Butyl 4-(aminomethyl)-4-(2-fluorobenzyl)piperidine-1-carboxylate

Cat. No.: B2626474
CAS No.: 1707580-69-5
M. Wt: 322.424
InChI Key: MYQFAJUXOXYTNT-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine core substituted at the 4-position with both an aminomethyl group (-CH2NH2) and a 2-fluorobenzyl group (-CH2C6H4F-2). The amine is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[(2-fluorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-6-4-5-7-15(14)19/h4-7H,8-13,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQFAJUXOXYTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-(2-fluorobenzyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminomethyl Group:

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction.

    Protection with Tert-Butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group to enhance the stability of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(aminomethyl)-4-(2-fluorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the aminomethyl group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-Butyl 4-(aminomethyl)-4-(2-fluorobenzyl)piperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound may be used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: It can serve as a building block in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(2-fluorobenzyl)piperidine-1-carboxylate would depend on its specific biological target. Generally, piperidine derivatives can interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Positional Isomers

tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate
  • Structural Difference : Fluorine at the 4-position of the benzyl group instead of 2-position.
  • Impact :
    • Altered electronic and steric profiles may affect binding to targets like serotonin receptors.
    • The 4-fluoro substituent could enhance metabolic stability compared to the 2-fluoro analogue due to reduced steric hindrance in certain enzyme interactions .
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate
  • Structural Difference: Difluorinated benzyl group and a benzylamino (-NHCH2C6H3F2) instead of aminomethyl-benzyl substitution.
  • The amino group’s direct attachment to the benzyl moiety may alter hydrogen-bonding interactions with biological targets .

Functional Group Variations

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
  • Structural Difference : Lacks the 2-fluorobenzyl group.
  • Impact :
    • Reduced molecular weight (214.31 g/mol) and lower lipophilicity.
    • Simplified structure may limit target engagement in multi-functional ligands but serves as a key intermediate for further derivatization .
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
  • Structural Difference: Benzylamino (-NHCH2C6H5) replaces the aminomethyl-benzyl groups.
  • Impact: The secondary amine (vs. primary amine in the target compound) may reduce nucleophilicity, affecting downstream reactions. Potential for π-π stacking with aromatic residues in enzyme active sites .

Bulkier Substituents

tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate
  • Structural Difference : Cyclobutylmethyl group replaces 2-fluorobenzyl.
  • Impact :
    • Increased steric bulk may hinder binding to flat binding pockets but enhance selectivity for certain targets.
    • The aliphatic cyclobutyl group could reduce metabolic oxidation compared to aromatic fluorobenzyl groups .

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(2-fluorobenzyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H25FN2O2
  • Molecular Weight : 308.4 g/mol
  • IUPAC Name : this compound
  • CAS Number : 620611-27-0

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Inhibition of Enzymes : It has shown potential as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways.
  • Receptor Binding : The compound exhibits affinity for various receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine ring and the fluorobenzyl moiety can significantly affect the biological activity of the compound. The following table summarizes key findings from SAR studies:

ModificationBiological ActivityIC50 Value (µM)
Fluorine substitution on benzylIncreased receptor affinity0.84
Variations in piperidine substituentsAltered enzyme inhibitionVaries widely

Case Studies

  • Enzyme Inhibition :
    • A study demonstrated that derivatives of piperidine compounds, including this compound, inhibited Monoacylglycerol lipase (MAGL) with an IC50 value as low as 80 nM, indicating strong potential for therapeutic applications in pain management and inflammation control .
  • Cancer Cell Growth Inhibition :
    • Another investigation evaluated the compound's effects on various cancer cell lines. It was found to significantly inhibit cell growth in human breast and colorectal cancer cells, with IC50 values ranging from 7.9 to 92 µM, suggesting its potential as an anticancer agent .
  • Neuropharmacological Effects :
    • The compound's interaction with serotoninergic and dopaminergic receptors was assessed, revealing notable binding affinities that suggest a potential role in treating psychiatric disorders with fewer side effects compared to traditional antipsychotics .

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